Home > Products > Screening Compounds P71137 > 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one - 2034525-69-2

4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-3078056
CAS Number: 2034525-69-2
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: These compounds were synthesized as part of a study exploring the tandem Michael addition-cyclization reaction for creating pyrido[2,3-d]pyrimidin-7(8H)-ones. The research specifically investigated the reaction of pyrimidinylpropynoate with various nucleophiles, including methanol and anilines, to yield the target compounds. []

Relevance: These compounds share the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one. The variations lie in the substituents at the 4 and 5 positions, with the related compounds having a methoxy or anilino group at position 5, while the target compound has a methoxy group at position 4 and a methyl group at position 8. []

6-(2,6-dichlorophenyl)-2-((4-(2-(diethylamino)ethoxy)phenyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (2)

Compound Description: Identified through a virtual high-throughput screening, this compound emerged as a potential WEE2 inhibitor. In vitro studies indicated its ability to inhibit WEE2-mediated CDK1 phosphorylation and disrupt meiosis during oocyte fertilization. []

Relevance: This compound shares a similar scaffold with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, with the main differences being the presence of a 2,6-dichlorophenyl group at position 6, a substituted aniline at position 2, and a methyl group at position 8 instead of a methoxy group at position 4 in the target compound. []

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (12)

Compound Description: This compound, another potential WEE2 inhibitor, exhibited inhibitory activity against WEE2-mediated CDK1 phosphorylation and disrupted meiosis during oocyte fertilization in in vitro assays. []

Relevance: Structurally similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound features a 2,6-dichlorophenyl group at position 6, a morpholino-substituted aniline at position 2, and a methyl group at position 8 instead of a methoxy group at position 4 found in the target compound. []

3-((6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (16)

Compound Description: This compound, a potential WEE2 inhibitor, demonstrated inhibitory effects on WEE2-mediated CDK1 phosphorylation and disrupted the meiotic process during in vitro oocyte fertilization. []

Relevance: This compound exhibits a structural resemblance to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one. The key distinctions lie in the presence of a 2,6-dichlorophenyl group at position 6, a benzoic acid-substituted aniline at position 2, and a methyl group at position 8 rather than a methoxy group at position 4 in the target compound. []

6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(3-(4-acryloylpiperazin-1-yl)propyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

Compound Description: Developed as an irreversible covalent inhibitor of FGFR1-4, this compound showed high selectivity and potency towards its target. []

Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one. It features a complex substituent at the 8-position incorporating a piperazine ring, an acrylamide group, and a propyl linker, highlighting the structural diversity explored around this scaffold for targeting different kinases. []

6-acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido [2,3-d]pyrimidin-7(8H)-one

Compound Description: Identified as a new chemical entity during the analysis of palbociclib impurities. Its full pharmacological profile is yet to be determined. []

Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, but exhibits a distinct substitution pattern. It features a cyclopentyl group at position 8, a piperazinyl-pyridin-2-yl-amino substituent at position 2, and an acetyl group at position 6, highlighting the structural diversity within this class of compounds. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

Compound Description: Identified as a novel compound during the analysis of palbociclib impurities. Further pharmacological characterization is needed to understand its activity profile. []

Relevance: This compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one family, like 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, but differs significantly in its substitution pattern. It features a bulky t-butyloxycarbonyl-protected piperazinyl-pyridin-2-yl-amino substituent at position 2, a cyclopentyl group at position 8, and an acetyl group at position 6. This structural variation within the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold illustrates the diversity explored in medicinal chemistry for developing compounds with potentially distinct biological activities. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

Compound Description: Synthesized and radiolabeled with 124I as a potential Cdk4 inhibitor for tumor imaging. []

Relevance: This compound shares the pyrido[2,3-d]-pyrimidin-7-one core structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, but differs in the substitution pattern. It has a cyclopentyl group at position 8, an iodine atom at position 6, and a piperazinyl-phenyl amino group at position 2. []

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

Compound Description: Synthesized and radiolabeled with 124I as another potential Cdk4 inhibitor for tumor imaging. []

Relevance: This compound, similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, belongs to the pyrido[2,3-d]pyrimidin-7-one class. It features a cyclopentyl group at position 8, an iodine atom at position 6, and a piperazinyl-pyridin-2-yl-amino group at position 2. []

6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperidin-4-yl)pyridin-2-yl)amino)pyridino[2,3-d]pyrimidin-7(8H)-one

Compound Description: This compound is a cyclin-dependent kinase inhibitor (CDK&6). Specifically, it's identified as type II crystals of the compound. []

Relevance: This compound is structurally similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, as both share the core pyrido[2,3-d]pyrimidin-7(8H)-one structure. []

2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one (PF-04691502, 1)

Compound Description: Discovered through a combination of structure-based drug design and physical properties-based optimization, this compound acts as a potent dual inhibitor of PI3K and mTOR. [, ]

Relevance: Sharing the same pyrido[2,3-d]pyrimidin-7(8H)-one core as 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound demonstrates how modifications to the scaffold, including the introduction of a trans-4-(2-hydroxyethoxy)cyclohexyl group at position 8 and a 6-methoxypyridin-3-yl group at position 6, can lead to potent dual inhibition of PI3K and mTOR. [, ]

7-(3-fluorophenyl)-4-methylpyrido-[2,3-d]pyrimidin-5(8H)-one (MT3-037)

Compound Description: Identified as a novel microtubule inhibitor, this compound displays potent anticancer properties, inducing apoptosis and mitotic arrest in cancer cells by disrupting microtubule dynamics. []

Relevance: While sharing the pyrido-[2,3-d]pyrimidin-7(8H)-one core with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound introduces a 3-fluorophenyl group at position 7 and a methyl group at position 4, showcasing the potential for developing structurally similar compounds with distinct biological activities, in this case, as a microtubule inhibitor. []

2-[4-(2-Diethylamino-ethoxy)-phenylamino]-6-(4-fluoro-phenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Compound Description: This compound acts as a ligand for the BTK kinase domain. It was co-crystallized with BTK kinase domain to study the binding interactions. []

8-Methyl-6-phenoxy-2-(tetrahydro-pyran-4-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

Compound Description: This compound acts as a ligand for p38α kinase and was co-crystallized with the kinase to investigate their binding interactions. []

Relevance: Structurally similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound has a tetrahydropyran-4-ylamino group at position 2 and a phenoxy group at position 6, highlighting the variations in substituents that can be made while maintaining the core structure and potential for kinase inhibition. []

6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod)

Compound Description: This compound is a potent and selective p38α inhibitor, showcasing good pharmacokinetic properties and advancing to phase 2 clinical trials for rheumatoid arthritis. []

Relevance: Sharing the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound features a 2,4-difluorophenoxy group at position 6 and a [3-hydroxy-1-(2-hydroxyethyl)propyl]amino group at position 2. These structural modifications highlight the potential for developing potent and selective p38α inhibitors within this chemical class. []

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

Compound Description: Identified as a potent and selective p38α inhibitor, this compound exhibits favorable pharmacokinetic properties. []

Relevance: Similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one class and features a 2,4-difluorophenoxy group at position 6 and a tetrahydro-2H-pyran-4-ylamino group at position 2, indicating the exploration of various substituents for optimizing p38α inhibitory activity within this scaffold. []

2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao)

Compound Description: This compound was discovered as a potent and selective inhibitor of Polo-like kinase 2 (PLK2). []

Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one but incorporates distinct substituents. Notably, it features a 1H-indol-5-ylamino group at position 2 and a 2,4-difluorophenylsulfonyl group at position 6. []

8-(3-chloro-4-methoxybenzyl)-8H-pyrido[2,3-d]pyrimidin-7-one derivatives

Compound Description: This series of compounds showed potent and selective inhibition of phosphodiesterase 5 (PDE5). []

Overview

4-Methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound classified under pyrido[2,3-d]pyrimidines, which are recognized for their potential in medicinal chemistry due to their structural similarity to nucleobases found in DNA and RNA. This compound has garnered attention in the scientific community for its diverse biological activities and applications in drug development. The systematic name reflects its methoxy and methyl substituents, which play a crucial role in its chemical properties and biological interactions.

Source

The compound's chemical structure can be traced through various databases, including PubChem and ChemSpider, which provide comprehensive details on its synthesis, properties, and biological activities. The compound is listed under CAS number 2034525-69-2, indicating its unique identification within chemical registries .

Classification

4-Methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one falls into the category of heterocyclic compounds, specifically pyrido[2,3-d]pyrimidines. These compounds are characterized by a bicyclic structure that includes both pyridine and pyrimidine rings. They are often explored for their pharmacological properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can be approached through several synthetic routes:

  1. Construction from Preformed Pyrimidine: This method involves starting with a pre-existing pyrimidine ring and introducing the necessary substituents to achieve the desired compound.
  2. Construction from Preformed Pyridine: Alternatively, this route begins with a pyridine derivative that is subsequently modified to form the final product.

Technical Details

The synthetic pathways often utilize reactions involving nucleophilic substitutions or cyclization processes. For instance, one common approach involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine derivatives with guanidine or similar reagents to construct the bicyclic system characteristic of pyrido[2,3-d]pyrimidines .

Molecular Structure Analysis

Structure

The molecular structure of 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one features:

  • A pyridine ring fused to a pyrimidine ring.
  • A methoxy group (-OCH₃) at the 4-position.
  • A methyl group (-CH₃) at the 8-position.

Data

The molecular formula is C₁₁H₁₃N₃O, with a molecular weight of approximately 191.19 g/mol. The compound's structural representation can be visualized using software tools that depict molecular geometry and electronic distribution.

Chemical Reactions Analysis

Reactions

4-Methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions typical of heterocycles:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attack at specific positions on the ring.
  • Cyclization Reactions: These may occur under acidic or basic conditions to form more complex structures or derivatives.

Technical Details

The reactivity of this compound is influenced by its functional groups; for example, the methoxy group can participate in electrophilic aromatic substitution reactions while also serving as a leaving group under certain conditions.

Mechanism of Action

Process

The mechanism of action for 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is primarily linked to its interactions with biological targets such as enzymes or receptors. Its structural similarity to nucleobases allows it to potentially inhibit or modulate enzyme activity involved in nucleic acid metabolism.

Data

Research indicates that compounds within this class may exhibit antiproliferative effects on cancer cells by interfering with DNA synthesis or repair mechanisms. Specific pathways involve targeting kinases or other proteins critical for cell cycle regulation.

Physical and Chemical Properties Analysis

Physical Properties

While detailed physical properties such as boiling point and density are not consistently reported in all sources, general characteristics include:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Solubility profiles vary based on solvent polarity; polar solvents tend to dissolve these compounds better due to their functional groups.

Chemical Properties

Chemical stability is influenced by environmental factors such as pH and temperature. The presence of functional groups like methoxy contributes to its reactivity profile.

Applications

Scientific Uses

4-Methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has potential applications in:

  • Pharmaceutical Development: Investigated for use as an anticancer agent due to its ability to interfere with cellular processes.
  • Biochemical Research: Used as a probe in studies exploring nucleic acid interactions and enzyme kinetics.

Research continues to explore the full extent of its biological activities and therapeutic potential across various medical fields.

Synthetic Methodologies and Structural Elucidation

Ring-Closure Strategies for Pyrido[2,3-d]Pyrimidin-7(8H)-one Core Synthesis

The pyrido[2,3‑d]pyrimidin-7(8H)-one scaffold is primarily constructed via two orthogonal ring-closure strategies: pyrimidine-first and pyridine-first annulation. The pyrimidine-first approach dominates synthetic routes to 4-methoxy-8-methyl derivatives, starting from 6-aminonicotinate esters or analogous carbonyl-containing pyridine precursors. Reaction with O-methylisourea or trimethylorthoformate in the presence of acetic anhydride yields the bicyclic core with a C4-methoxy group installed during cyclization [1]. Alternative cyclization agents like N,N-dimformamide-dimethylacetal (DMF-DMA) facilitate enamine formation, followed by intramolecular condensation with amidines to secure the pyrimidine ring [9].

The pyridine-first strategy employs 4,6-dichloropyrimidine-5-carbaldehydes, which undergo Knoevenagel condensation with active methylene compounds (e.g., cyanoacetates) to form the pyridine ring. Subsequent hydrolysis/decarboxylation and cyclization yield the fused system. This method offers greater flexibility for C6 diversification but requires additional steps to introduce the C4-methoxy group [1] [4].

Table 1: Comparative Analysis of Ring-Closure Strategies

StrategyKey Starting MaterialsC4-Methoxy InstallationAdvantages
Pyrimidine-First6-Aminonicotinates, O-MethylisoureaDirect during cyclizationShorter route; higher regioselectivity
Pyridine-First4,6-Dichloropyrimidine-5-carbaldehydesPost-cyclization modificationGreater C6 flexibility

Regioselective Functionalization at C4 and N8 Positions: Methoxy and Methyl Group Incorporation

C4-Methoxy Group Installation: The C4 position’s inherent electrophilicity enables nucleophilic displacement of chloro or methylthio leaving groups by methoxide. Chloro derivatives (e.g., 4-chloro-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one) react with sodium methoxide in methanol at 60–80°C to afford 4-methoxy substitution cleanly. This S~N~2Ar reaction proceeds efficiently due to the electron-deficient pyrimidine ring, achieving >95% conversion within 2–4 hours [2] [7]. Alternative agents like trimethyloxonium tetrafluoroborate permit methylation under milder conditions but are cost-prohibitive for scale-up.

N8-Methylation: Alkylation at N8 requires careful base selection to avoid O- vs N-alkylation competition. Deprotonation of the 7-oxo group with potassium carbonate or cesium carbonate in polar aprotic solvents (DMF, acetone), followed by treatment with methyl iodide, delivers the 8-methyl isomer selectively. This selectivity arises from greater nucleophilicity at N8 versus the endocyclic lactam oxygen. Microwave irradiation (100°C, 30 min) enhances reaction efficiency, reducing byproduct formation to <5% [6] [9].

Table 2: Regioselective Functionalization Conditions

PositionReagent SystemSolventTemperature/TimeSelectivity
C4NaOMe/MeOHMethanol60–80°C, 2–4 h>95%
N8CH₃I, K₂CO₃DMF80°C or μW 100°C, 30 min>90% (N8 vs O)

Catalytic Systems for Efficient Cyclization: Role of NaOMe/MeOH and Guanidine Derivatives

NaOMe/MeOH Catalysis: Sodium methoxide in methanol serves dual roles: as a base for deprotonation and a nucleophile for methoxylation. In pyrimidine-first cyclizations, NaOMe catalyzes the condensation of 2-amino-4-methoxycarbonylpyridin-3-yl ketones with amidines via transesterification and ring closure. Kinetic studies confirm rate acceleration at 0.1–0.5 M concentrations, with higher concentrations promoting dimerization byproducts [1] [6].

Guanidine-Mediated Cyclization: Guanidine derivatives (e.g., guanidine carbonate) enable efficient pyrimidine ring formation from α,β-unsaturated esters and malononitrile precursors. Victory’s classical method involves:

  • Michael addition of malononitrile to an acrylate ester under NaOMe/MeOH to form a tetrahydropyridine intermediate.
  • Cyclodehydration with guanidine hydrochloride at 80°C to afford 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one.Guanidine acts as both a base (deprotonating the Michael adduct) and a cyclizing nucleophile. Recent optimizations use guanidinium triflate under solvent-free conditions to enhance atom economy [1] [3].

Solid-Phase Synthesis and Solvent-Free Approaches for Scalable Production

Solid-Phase Synthesis: Wang resin-linked 4-chloropyrimidine intermediates enable combinatorial synthesis of N8-alkylated derivatives. After immobilizing 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid via esterification, sequential amination (for N8-methyl), reduction, and cyclization yield resin-bound intermediates. Cleavage with TFA/H₂O liberates 8-methylpyrido[2,3-d]pyrimidin-7(8H)-ones, simplifying purification. This approach achieves 85–92% purity for libraries of >50 analogs [6] [10].

Solvent-Free Methods: Microwave-assisted solvent-free reactions enhance sustainability and scalability. Key transformations include:

  • N8-Methylation: K₂CO₃ and CH₃I on alumina support (μW, 100°C, 15 min, 89% yield).
  • C4 Methoxylation: SiO₂-supported NaOMe irradiated at 80°C (10 min, 95% conversion).These methods eliminate solvent recovery steps and reduce reaction times from hours to minutes [7].

Table 3: Scalable Synthesis Techniques

MethodConditionsYieldPurityKey Advantage
Solid-Phase (Resin)Wang resin, TFA cleavage70–75%85–92%Simplified purification
Solvent-Free (μW)Alumina/K₂CO₃/CH₃I, 100°C, 15 min89%>99%No solvent; rapid processing

Comprehensive Compound Index

Properties

CAS Number

2034525-69-2

Product Name

4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C9H9N3O2

Molecular Weight

191.19

InChI

InChI=1S/C9H9N3O2/c1-12-7(13)4-3-6-8(12)10-5-11-9(6)14-2/h3-5H,1-2H3

InChI Key

JEWWHGKKENLGEK-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC2=C1N=CN=C2OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.